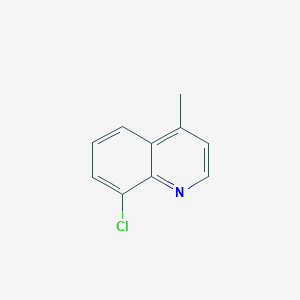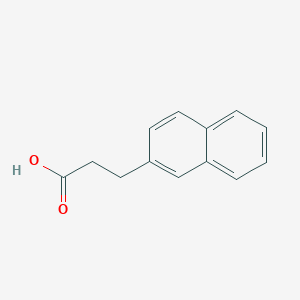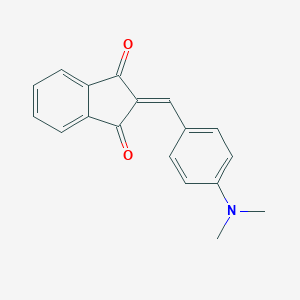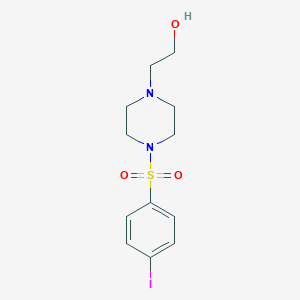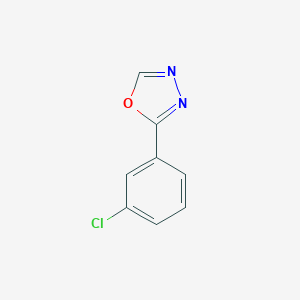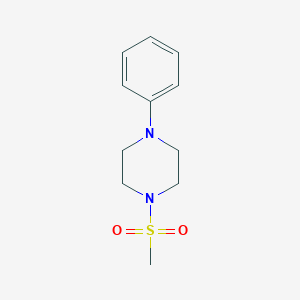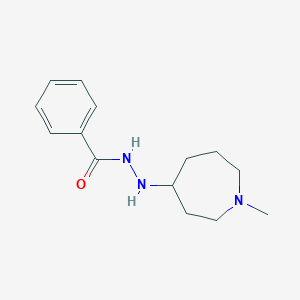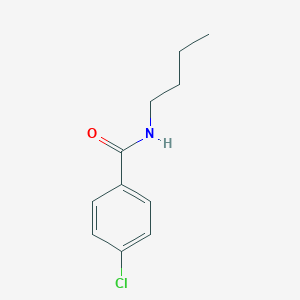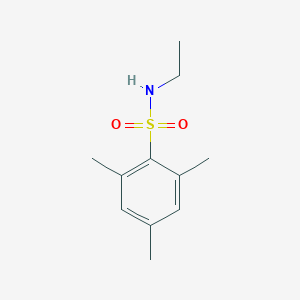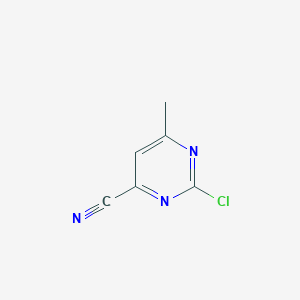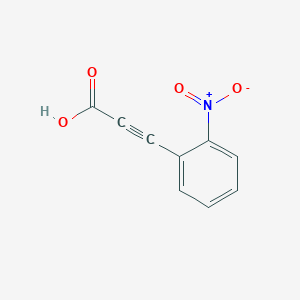
o-Nitrophenylpropiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Nitrophenylpropiolic acid, also known as ONPA, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 197.13 g/mol. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
O-Nitrophenylpropiolic acid is an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. o-Nitrophenylpropiolic acid binds to the active site of carbonic anhydrase and prevents the enzyme from functioning properly. This inhibition leads to a decrease in the rate of carbon dioxide hydration.
Effets Biochimiques Et Physiologiques
O-Nitrophenylpropiolic acid has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by o-Nitrophenylpropiolic acid can lead to a decrease in the rate of carbon dioxide hydration, which can affect acid-base balance in the body. In addition, o-Nitrophenylpropiolic acid has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
O-Nitrophenylpropiolic acid has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit carbonic anhydrase. However, o-Nitrophenylpropiolic acid has limitations, including its toxicity and potential for side effects. Careful handling and disposal are necessary when working with o-Nitrophenylpropiolic acid.
Orientations Futures
There are several future directions for o-Nitrophenylpropiolic acid research, including the development of new biosensors and the synthesis of new materials. In addition, o-Nitrophenylpropiolic acid has potential as an anticancer agent, and further research is needed to explore its efficacy and safety in this application. o-Nitrophenylpropiolic acid could also be used in the development of new drugs for the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, o-Nitrophenylpropiolic acid is a chemical compound that has been widely used in scientific research. It is a substrate for enzymes such as carbonic anhydrase and has been used to develop biosensors and synthesize new materials. o-Nitrophenylpropiolic acid inhibits carbonic anhydrase and has potential as an anticancer agent. While o-Nitrophenylpropiolic acid has advantages for lab experiments, careful handling and disposal are necessary due to its toxicity. Future research directions include the development of new biosensors, the synthesis of new materials, and the exploration of o-Nitrophenylpropiolic acid's potential as an anticancer agent and in the development of new drugs.
Méthodes De Synthèse
O-Nitrophenylpropiolic acid can be synthesized using various methods, including the reaction of 2-nitrophenylacetylene with propargyl alcohol in the presence of a catalyst or the reaction of 2-nitrophenylacetylene with propargyl bromide in the presence of a base. The product is then purified using column chromatography or recrystallization. The yield of o-Nitrophenylpropiolic acid varies depending on the synthesis method used.
Applications De Recherche Scientifique
O-Nitrophenylpropiolic acid has been used in various scientific research applications, including the study of enzyme kinetics, the development of biosensors, and the synthesis of new materials. o-Nitrophenylpropiolic acid is a substrate for enzymes such as carbonic anhydrase and has been used to study enzyme kinetics. o-Nitrophenylpropiolic acid has also been used to develop biosensors for the detection of enzymes and other biomolecules. In addition, o-Nitrophenylpropiolic acid has been used in the synthesis of new materials such as metal-organic frameworks.
Propriétés
Numéro CAS |
530-85-8 |
|---|---|
Nom du produit |
o-Nitrophenylpropiolic acid |
Formule moléculaire |
C9H5NO4 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |
Clé InChI |
KVOGJHABINNFCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
530-85-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



